3-(1-Acetyl-4-piperidyl)-5-methoxyindole
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Overview
Description
3-(1-Acetyl-4-piperidyl)-5-methoxyindole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole core, with an acetyl group at the nitrogen atom of the piperidine ring and a methoxy group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-acetyl-4-piperidone.
Attachment of the Indole Core: The indole core can be introduced through a coupling reaction with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetyl-4-piperidyl)-5-methoxyindole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(1-Acetyl-4-piperidyl)-5-methoxyindole has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as receptors and enzymes.
Chemical Biology: Utilized in studies to understand the structure-activity relationships of indole derivatives.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid analgesic.
3-(4-Piperidyl)-1,2-benzisoxazoles: Compounds with similar piperidine and indole structures, used for their analgesic properties.
Uniqueness
3-(1-Acetyl-4-piperidyl)-5-methoxyindole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its methoxy group at the 5-position of the indole ring and the acetyl group on the piperidine ring differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
1-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-5-12(6-8-18)15-10-17-16-4-3-13(20-2)9-14(15)16/h3-4,9-10,12,17H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJATUMJNKXDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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